N-(3-Hydroxyphenyl)Cinnamamide basic properties
N-(3-Hydroxyphenyl)Cinnamamide basic properties
An In-depth Technical Guide to the Core Properties of N-(3-Hydroxyphenyl)Cinnamamide
Abstract
N-(3-Hydroxyphenyl)Cinnamamide is a member of the cinnamamide family, a class of compounds recognized for a wide array of biological activities. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a representative synthetic route, and a detailed exploration of its primary mechanism of action as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Drawing on established methodologies, this document furnishes drug development professionals and researchers with the foundational knowledge and detailed experimental protocols required to investigate and harness the therapeutic potential of this compound. Special emphasis is placed on its role in cellular defense against oxidative stress through the upregulation of endogenous antioxidants like glutathione.
Chemical and Physical Properties
N-(3-Hydroxyphenyl)Cinnamamide is an aromatic amide derivative. Its core structure consists of a cinnamoyl group attached to a 3-hydroxyphenyl moiety via an amide linkage. This structure, particularly the α,β-unsaturated carbonyl system and the meta-positioned hydroxyl group, is crucial for its biological activity.
Key Identifiers
A summary of the primary chemical identifiers for N-(3-Hydroxyphenyl)Cinnamamide is presented below.
| Identifier | Value | Reference |
| IUPAC Name | (2E)-N-(3-Hydroxyphenyl)-3-phenyl-2-propenamide | [1] |
| CAS Number | 616227-75-9 | [1] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.28 g/mol | [1] |
| SMILES | O=C(NC1=CC(O)=CC=C1)/C=C/C2=CC=CC=C2 |
Physicochemical Characteristics
Specific experimental data for N-(3-Hydroxyphenyl)Cinnamamide is not extensively reported in the literature. However, based on the general properties of hydroxycinnamic acid derivatives, certain characteristics can be anticipated. These compounds typically exhibit limited solubility in aqueous media and higher solubility in organic solvents like DMSO and DMF.[2] The melting point is expected to be that of a stable crystalline solid. For context, a structurally related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, has a reported melting point in the range of 108-127 °C.[3]
Synthesis and Characterization
The synthesis of N-phenyl cinnamamide derivatives is well-established in organic chemistry. A common and reliable method involves the amide coupling of a substituted aniline with an activated cinnamic acid derivative.
Representative Synthesis Scheme
A standard laboratory synthesis for N-(3-Hydroxyphenyl)Cinnamamide involves the reaction of m-coumaric acid (3-hydroxycinnamic acid) with a suitable aniline, such as 4-chloroaniline, after activation of the carboxylic acid. The synthesis of a closely related analog, (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide, proceeds by first converting m-coumaric acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the aniline in the presence of a base like triethylamine.[4]
A logical workflow for a standard synthesis is depicted below.
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure and proton/carbon environments.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.[4]
Biological Activity & Mechanism of Action
Cinnamic acid derivatives are noted for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5] For N-(3-Hydroxyphenyl)Cinnamamide and its close analogs, the primary mechanism underpinning its antioxidant and cytoprotective effects is the activation of the Nrf2-ARE signaling pathway.
Nrf2-ARE Pathway Activation
The Nrf2 transcription factor is the master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Cinnamamides, possessing an α,β-unsaturated carbonyl structure, act as electrophilic Michael acceptors.[4] This feature allows them to react with cysteine residues on Keap1, inducing a conformational change that prevents it from binding to Nrf2.[7]
Consequently, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription.[6][8]
Upregulation of Antioxidant Genes
The activation of the Nrf2-ARE pathway by N-phenyl cinnamamide derivatives leads to the increased expression of several critical cytoprotective genes:[4][9]
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell.[4]
By upregulating GCL, these compounds directly lead to an increase in cellular GSH levels, enhancing the cell's capacity to neutralize ROS and protect against oxidative damage.[4][9]
Key Experimental Protocols
To validate the biological activity of N-(3-Hydroxyphenyl)Cinnamamide, two key assays are indispensable: an Nrf2/ARE luciferase reporter assay to confirm pathway activation and a glutathione assay to quantify the downstream functional outcome.
Protocol: Nrf2/ARE Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity. It utilizes a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter.[8][10]
Methodology:
-
Cell Seeding:
-
Culture HepG2-ARE cells in MEM/EBSS medium supplemented with 10% FBS and appropriate antibiotics.
-
Seed 35,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a CO₂ incubator.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of N-(3-Hydroxyphenyl)Cinnamamide in DMSO.
-
Create serial dilutions of the compound in growth medium to achieve final desired concentrations (e.g., 1, 3, 5, 10 µM).[4] Include a vehicle control (DMSO) and a positive control (e.g., t-BHQ or Sulforaphane).
-
Replace the medium in the cell plate with 50 µL of the prepared treatment media.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[10]
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add 50 µL of a luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System) to each well.[10]
-
Incubate for 10-15 minutes on a plate rocker to ensure complete cell lysis.
-
Measure the firefly luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to total protein concentration or to a co-transfected Renilla luciferase control.
-
Express the results as fold change relative to the vehicle-treated control wells.
-
Protocol: Cellular Glutathione (GSH) Measurement Assay
This colorimetric assay quantifies the total glutathione content within cells, providing functional evidence of Nrf2 activation. The principle involves the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[11]
Methodology:
-
Cell Culture and Treatment:
-
Seed and treat cells (e.g., HepG2) with varying concentrations of N-(3-Hydroxyphenyl)Cinnamamide for 24 hours as described in section 4.1.
-
-
Sample Preparation (Cell Lysate):
-
Collect cells (approx. 1 x 10⁶) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 80 µL of ice-cold Glutathione Buffer and incubate on ice for 10 minutes.[12]
-
Add 20 µL of 5% Sulfosalicylic Acid (SSA) to deproteinate the sample. Mix well.[12]
-
Centrifuge at 8,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the glutathione.
-
-
Assay Procedure (96-well plate):
-
Prepare a GSH standard curve using known concentrations of GSH.
-
Add 50 µL of the sample supernatant or standard to designated wells.
-
Prepare a Reaction Mix containing Assay Buffer, DTNB, and Glutathione Reductase.[13]
-
Add 150 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding NADPH solution.
-
-
Measurement and Analysis:
Safety and Toxicology
Specific toxicological data for N-(3-Hydroxyphenyl)Cinnamamide is not widely available. However, cinnamic acid itself is generally regarded as having low toxicity.[5] In vitro safety evaluations of related N-substituted cinnamamide derivatives have shown no significant cytotoxicity to human keratinocytes, fibroblasts, or melanocytes at effective concentrations.[14] As with any investigational compound, a full toxicological profile should be established through standard assays, including cytotoxicity, mutagenicity (e.g., Ames test), and genotoxicity tests.
Conclusion and Future Directions
N-(3-Hydroxyphenyl)Cinnamamide is a promising small molecule with a well-defined mechanism of action centered on the activation of the Nrf2-ARE antioxidant pathway. Its ability to upregulate endogenous defense systems, particularly the synthesis of glutathione, makes it an attractive candidate for further investigation in therapeutic areas where oxidative stress is a key pathological driver, such as neurodegenerative diseases, inflammatory conditions, and certain liver diseases.
Future research should focus on obtaining precise physicochemical data, conducting comprehensive ADME/Tox profiling, and evaluating its efficacy in relevant in vivo disease models to fully elucidate its therapeutic potential.
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